2-(Chloro(4-methylphenyl)methylene)butyraldehyde
CAS No.: 83877-86-5
Cat. No.: VC16995491
Molecular Formula: C12H13ClO
Molecular Weight: 208.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83877-86-5 |
|---|---|
| Molecular Formula | C12H13ClO |
| Molecular Weight | 208.68 g/mol |
| IUPAC Name | (2Z)-2-[chloro-(4-methylphenyl)methylidene]butanal |
| Standard InChI | InChI=1S/C12H13ClO/c1-3-10(8-14)12(13)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3/b12-10- |
| Standard InChI Key | DDMFRVOYWCFQAL-BENRWUELSA-N |
| Isomeric SMILES | CC/C(=C(\C1=CC=C(C=C1)C)/Cl)/C=O |
| Canonical SMILES | CCC(=C(C1=CC=C(C=C1)C)Cl)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
2-(Chloro(4-methylphenyl)methylene)butyraldehyde is systematically named (2Z)-2-[chloro-(4-methylphenyl)methylidene]butanal under IUPAC nomenclature. The compound’s identity is unambiguously defined by the following parameters:
| Property | Value |
|---|---|
| CAS Number | 83877-86-5 |
| Molecular Formula | |
| Molecular Weight | 208.68 g/mol |
| SMILES Notation | CCC(=C(C1=CC=C(C=C1)C)Cl)C=O |
| InChIKey | DDMFRVOYWCFQAL-BENRWUELSA-N |
The Z-configuration of the methylene group is confirmed by the stereodescriptor in the IUPAC name and the isomeric SMILES string.
Structural Analysis
The molecule consists of a butyraldehyde backbone () linked to a chloro(4-methylphenyl)methylene group. Key structural features include:
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Chlorinated Aromatic Ring: The 4-methylphenyl group substituted with a chlorine atom at the methylene position creates an electron-deficient aromatic system, enhancing electrophilic substitution reactivity.
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Conjugated Methylene-Aldehyde System: The -unsaturated aldehyde moiety facilitates conjugate addition reactions and serves as a dienophile in Diels-Alder cyclizations .
Synthesis and Production
Proposed Synthetic Routes
While no explicit synthesis protocols for 2-(Chloro(4-methylphenyl)methylene)butyraldehyde are documented, analogous compounds suggest viable pathways:
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Aldol Condensation:
Reaction of 4-methylbenzaldehyde with butyraldehyde derivatives under basic conditions could yield the methylene-bridged intermediate, followed by chlorination using agents like sulfuryl chloride () . -
Chlorination of Preexisting Intermediates:
Substitution of a thiomethyl group () with chlorine via oxidative chlorination, as demonstrated in pyrimidine synthesis . For example:This method, adapted from Patent CN103554036B, may apply to introducing chlorine at the methylene position .
Optimization Challenges
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Steric Hindrance: The bulky 4-methylphenyl group may impede chlorination efficiency, necessitating elevated temperatures or catalytic assistance .
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Aldehyde Stability: The reactive aldehyde group requires protection (e.g., acetal formation) during synthesis to prevent undesired side reactions .
Physicochemical Properties
Experimental and Predicted Data
Limited experimental data exist for this compound, but properties can be extrapolated from structural analogues :
| Property | 2-(Chloro(4-methylphenyl)methylene)butyraldehyde | 2-[Chloro(4-chlorophenyl)methylene]butyraldehyde (Analogue) |
|---|---|---|
| Molecular Weight | 208.68 g/mol | 229.10 g/mol |
| Density | ~1.18 g/cm³ (estimated) | 1.223 g/cm³ |
| Boiling Point | ~315°C (estimated) | 322.1°C |
| Flash Point | >135°C (estimated) | 135.6°C |
The lower density and boiling point relative to the dichloro analogue arise from reduced molecular mass and weaker intermolecular forces due to the methyl group’s electron-donating effect .
Solubility and Stability
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Solubility: Expected to be soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) due to the aldehyde’s polarity, but insoluble in water.
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Stability: Susceptible to oxidation at the aldehyde group and hydrolysis under acidic or basic conditions. Storage under inert atmosphere at -20°C is recommended.
Comparative Analysis with Structural Analogues
Replacing the 4-methyl group in 2-(Chloro(4-methylphenyl)methylene)butyraldehyde with a chlorine atom (as in 2-[chloro(4-chlorophenyl)methylene]butyraldehyde) induces notable changes:
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Electron-Withdrawing Effect: The 4-Cl substituent increases the aromatic ring’s electrophilicity, accelerating substitution reactions but reducing solubility in nonpolar solvents .
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Molecular Weight Impact: The dichloro analogue’s higher molecular weight (229.10 g/mol) correlates with increased density and boiling point .
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